molecular formula C22H44P2 B3068464 1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane CAS No. 528854-34-4

1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane

Cat. No.: B3068464
CAS No.: 528854-34-4
M. Wt: 370.5 g/mol
InChI Key: IRVIFEWWPYKALC-ZNQKHLGQSA-N
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Description

1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is a chiral C2-symmetric ligand. This compound is known for its application in asymmetric hydrogenation reactions, where it forms active catalysts upon ligation with metal complexes. Its unique structure and properties make it a valuable tool in various chemical processes.

Properties

CAS No.

528854-34-4

Molecular Formula

C22H44P2

Molecular Weight

370.5 g/mol

IUPAC Name

(2R,5S)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane

InChI

InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22+,24?/m1/s1

InChI Key

IRVIFEWWPYKALC-ZNQKHLGQSA-N

SMILES

CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@H]2C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane involves the reaction of 2,5-di-i-propylphospholane with ethylene dichloride under specific conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phospholane rings. The process is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phospholane rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phospholanes.

Scientific Research Applications

1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is widely used in scientific research due to its ability to form chiral catalysts. Some of its applications include:

    Chemistry: Used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane involves its coordination to metal centers, forming chiral metal complexes. These complexes act as catalysts in asymmetric hydrogenation reactions, facilitating the addition of hydrogen to unsaturated substrates in a stereoselective manner. The chiral environment created by the ligand ensures the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane
  • 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane
  • 1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane

Uniqueness

1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane is unique due to its specific steric and electronic properties, which make it highly effective in asymmetric hydrogenation reactions. Its di-i-propyl groups provide a distinct steric environment that enhances the selectivity and efficiency of the catalytic processes compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane
Reactant of Route 2
1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane

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